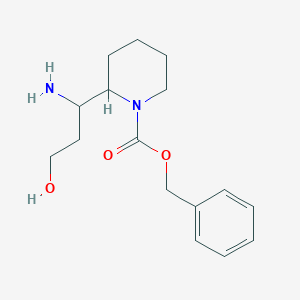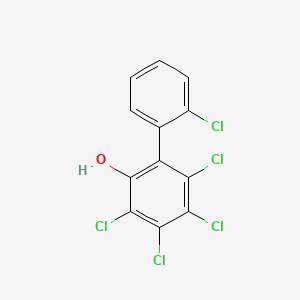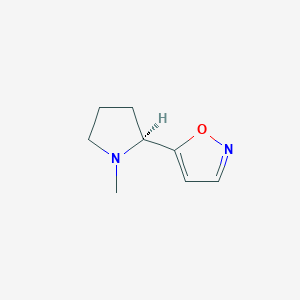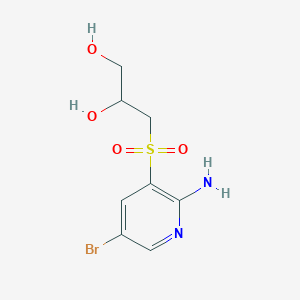![molecular formula C10H17N3O2 B13960437 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Aminopropanoyl)-1,7-diazaspiro[35]nonan-2-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its spirocyclic framework, which consists of a diazaspiro nonane core with an aminopropanoyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the aminopropanoyl group. One common method involves the condensation of a suitable ketone with an amine to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the aminopropanoyl group. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like butyllithium and diisopropylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropanoyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a covalent inhibitor of KRAS G12C, a target in cancer therapy.
Biology: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in studying biological pathways and mechanisms.
Chemistry: Its reactivity and structural features make it a useful intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with molecular targets such as KRAS G12C. The compound binds covalently to a mutated cysteine residue in the KRAS protein, inhibiting its activity and thereby exerting antitumor effects. This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, making it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic core but differs in the substituent groups, affecting its reactivity and applications.
2-Oxa-7-azaspiro[3.5]nonane:
Uniqueness
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one stands out due to its specific aminopropanoyl substituent, which enhances its ability to interact with biological targets like KRAS G12C. This unique feature makes it a valuable compound in medicinal chemistry and other research areas .
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C10H17N3O2/c1-7(11)9(15)13-4-2-10(3-5-13)6-8(14)12-10/h7H,2-6,11H2,1H3,(H,12,14) |
InChI 键 |
URUWOPSIDIBZDU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


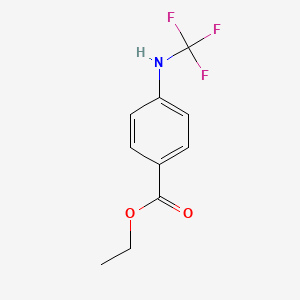

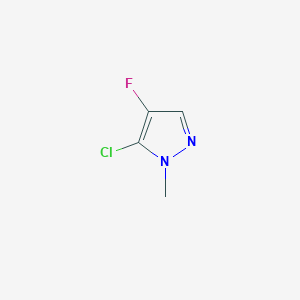

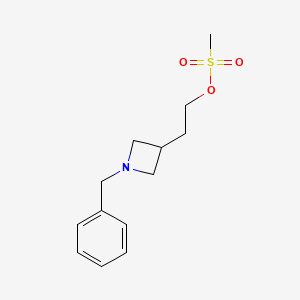
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

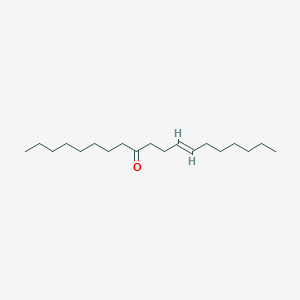
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
